molecular formula C13H12N2S B14675938 1-Naphthalen-1-ylimidazolidine-2-thione CAS No. 30488-00-7

1-Naphthalen-1-ylimidazolidine-2-thione

Cat. No.: B14675938
CAS No.: 30488-00-7
M. Wt: 228.31 g/mol
InChI Key: ABXQVILZWXJCGP-UHFFFAOYSA-N
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Description

1-Naphthalen-1-ylimidazolidine-2-thione is a heterocyclic compound that features a naphthalene ring fused with an imidazolidine-2-thione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-ylimidazolidine-2-thione typically involves the reaction of naphthylamine with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of N-heterocyclic carbene (NHC) catalysts to promote the aza-benzoin/aza-acetalization domino reactions . This method allows for the efficient formation of the imidazolidine-2-thione ring with high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-ylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-ylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of anti-HIV activity, it inhibits viral enzymes, preventing the replication of the virus .

Comparison with Similar Compounds

1-Naphthalen-1-ylimidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and naphthalene-based compounds:

Similar Compounds

Properties

CAS No.

30488-00-7

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-naphthalen-1-ylimidazolidine-2-thione

InChI

InChI=1S/C13H12N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,16)

InChI Key

ABXQVILZWXJCGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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